![molecular formula C14H11ClN6O3S B10984561 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiazole ring, and a carboxylate ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the thiazole ring and the carboxylate ester group. Common reagents used in these reactions include sodium azide, acetic acid, and various chlorinating agents. The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Applications De Recherche Scientifique
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with the thiazole ring are known for their antimicrobial and anticancer properties.
Carboxylate esters: These compounds are widely used in organic synthesis and as intermediates in pharmaceutical production
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential advantages in various applications.
Propriétés
Formule moléculaire |
C14H11ClN6O3S |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN6O3S/c1-7-11(13(23)24-2)17-14(25-7)18-12(22)9-4-3-8(15)5-10(9)21-6-16-19-20-21/h3-6H,1-2H3,(H,17,18,22) |
Clé InChI |
DEBKWTZAKCVUPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10984491.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10984497.png)
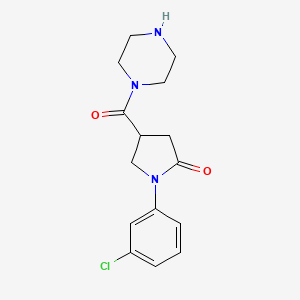
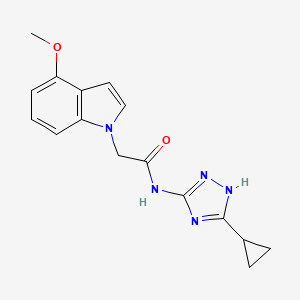
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide](/img/structure/B10984512.png)
![1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B10984514.png)
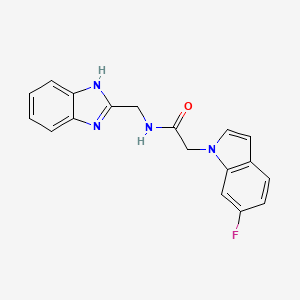
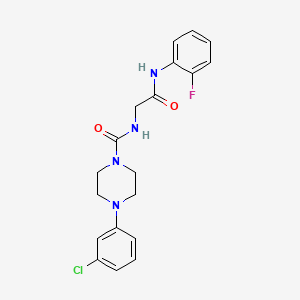
![methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10984536.png)
![methyl 3-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10984539.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B10984545.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10984549.png)
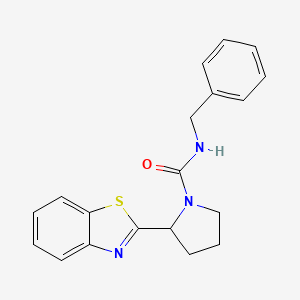
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10984566.png)
